molecular formula C5H9NO2S B1336711 Ethyl 2-imino-2-(methylthio)acetate CAS No. 79437-69-7

Ethyl 2-imino-2-(methylthio)acetate

Cat. No.: B1336711
CAS No.: 79437-69-7
M. Wt: 147.2 g/mol
InChI Key: OIHZSXVRBRULNI-UHFFFAOYSA-N
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Description

Ethyl 2-imino-2-(methylthio)acetate is a chemical compound with the molecular formula C5H9NO2SThis compound is an important sulfur-containing aroma compound isolated from melon Cucumis melo L.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-imino-2-(methylthio)acetate typically involves the reaction of ethyl acetate with methylthioacetic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-imino-2-(methylthio)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines and thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-imino-2-(methylthio)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the flavor and fragrance industry due to its sulfur-containing aroma.

Mechanism of Action

The mechanism of action of Ethyl 2-imino-2-(methylthio)acetate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers in other molecules. This interaction can lead to the formation of new chemical entities with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (methylthio)acetate: Similar in structure but lacks the imino group.

    Methylthioacetic acid: Contains the methylthio group but differs in the ester functionality.

Uniqueness

Ethyl 2-imino-2-(methylthio)acetate is unique due to the presence of both the imino and methylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-imino-2-methylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-3-8-5(7)4(6)9-2/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHZSXVRBRULNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440259
Record name ethyl 2-imino-2-(methylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79437-69-7
Record name ethyl 2-imino-2-(methylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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